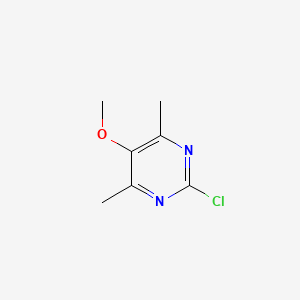

2-Chloro-5-methoxy-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

2-chloro-5-methoxy-4,6-dimethylpyrimidine |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(11-3)5(2)10-7(8)9-4/h1-3H3 |

InChI Key |

CNSYOPHFSJYIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine and Its Precursors

Strategic Approaches for Pyrimidine (B1678525) Core Elaboration

The formation of the pyrimidine heterocycle is the foundational stage of the synthesis. This typically involves the condensation of acyclic precursors to build the six-membered ring system.

The principal synthesis of the pyrimidine ring involves the cyclocondensation of a β-dicarbonyl compound with a reagent containing an N-C-N moiety, such as urea (B33335), guanidine, or amidines. wikipedia.org For the 4,6-dimethylpyrimidine (B31164) core, the logical β-dicarbonyl starting material is acetylacetone (B45752) (2,4-pentanedione). The reaction proceeds by forming the six-membered ring through sequential condensation and dehydration steps.

Various synthetic strategies have been developed to facilitate this transformation, including multicomponent reactions like the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea in a one-pot synthesis to produce dihydropyrimidines. mdpi.com While the Biginelli reaction typically yields a different substitution pattern, the underlying principle of combining three or more components to rapidly build molecular complexity is a cornerstone of modern heterocyclic synthesis. Annulation strategies, involving different cycloaddition pathways, also provide versatile routes to the pyrimidine core. wikipedia.org

| Reaction Type | Key Reactants | General Conditions | Product Type |

|---|---|---|---|

| Principal Synthesis | β-Diketone (e.g., Acetylacetone) + Urea/Guanidine | Acid or base catalysis, heating | 2-Hydroxy/2-Amino Pyrimidines |

| Biginelli Reaction | β-Ketoester + Aldehyde + Urea/Thiourea | Acid catalysis (e.g., HCl, Lewis acids) | Dihydropyrimidinones/thiones |

| Multicomponent Annulation | Amidines, Ketones, C1 source (e.g., DMF) | Metal catalysis, oxidative conditions | Polysubstituted Pyrimidines |

The synthesis of 2-Chloro-5-methoxy-4,6-dimethylpyrimidine relies on the preparation of key precursors. The most fundamental of these is 4,6-dimethyl-2-hydroxypyrimidine (B87176), which serves as the basic scaffold for subsequent functionalization.

Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine: This precursor is readily synthesized through the acid-catalyzed cyclocondensation of urea and acetylacetone (2,4-pentanedione). google.comgoogle.com The reaction is typically performed in a solvent such as ethanol, with a strong acid like hydrochloric acid or sulfuric acid serving as the catalyst. google.comgoogle.com The product precipitates from the reaction mixture and can be isolated in high yield.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reported Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Urea | Acetylacetone | HCl / Methanol (B129727) | Heat to 52°C, reflux for 3 hours | 90.2% (as HCl salt) | google.com |

| Urea | Acetylacetone | H₂SO₄ / Ethanol | Heat to 40-50°C, react for 1-3 hours | Not specified | google.com |

Regioselective and Chemoselective Introduction of Substituents

With the pyrimidine core established, the next phase involves the specific and controlled introduction of the chloro group at the C-2 position and the methoxy (B1213986) group at the C-5 position.

The conversion of the 2-hydroxy (or more accurately, the 2-pyrimidinone tautomer) group to a 2-chloro group is a standard and crucial transformation in pyrimidine chemistry. This reaction introduces a good leaving group at an electron-deficient position, facilitating subsequent nucleophilic substitution reactions.

The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). researchgate.net The reaction is typically carried out by heating the 2-hydroxypyrimidine (B189755) precursor in excess POCl₃, which can also serve as the solvent. Often, a tertiary amine such as N,N-dimethylaniline or pyridine (B92270) is added as a catalyst or to neutralize the HCl generated during the reaction. researchgate.net The mechanism involves the initial formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution process. Alternative chlorinating agents like phosgene (B1210022) or triphosgene (B27547) can also be employed, sometimes offering milder conditions or different workup procedures. google.com

The introduction of the methoxy group at the C-5 position can be accomplished either before ring formation (as discussed in 2.1.2) or by functionalizing the pre-formed pyrimidine ring. The C-5 position of the pyrimidine ring is the most electron-rich and is therefore the most susceptible to electrophilic substitution. wikipedia.org

A common post-cyclization strategy involves a two-step sequence:

Electrophilic Halogenation at C-5: The 4,6-dimethyl-2-hydroxypyrimidine precursor is first halogenated at the C-5 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically used for this purpose, often with a radical or ionic initiator. This yields a 5-halo-4,6-dimethyl-2-hydroxypyrimidine intermediate.

Nucleophilic Aromatic Substitution (SNAr): The halogen at the C-5 position is then displaced by a methoxy group. This is achieved by reacting the 5-halo intermediate with sodium methoxide (B1231860) in a suitable solvent like methanol. rsc.org The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, making this substitution feasible. The reaction proceeds through an addition-elimination mechanism, likely involving a negatively charged Meisenheimer-like intermediate. nih.govlibretexts.org

The methyl groups at the C-4 and C-6 positions of the pyrimidine ring are not inert. Their protons are activated by the adjacent electron-withdrawing nitrogen atoms, rendering them susceptible to a variety of chemical transformations. stackexchange.com This reactivity provides an opportunity for further elaboration of the pyrimidine scaffold.

Two primary methods for functionalizing these methyl groups are:

Aldol-Type Condensation: The active methyl groups can react with aldehydes, particularly aromatic aldehydes like benzaldehyde, in the presence of an acid (e.g., acetic anhydride) or a Lewis acid (e.g., ZnCl₂) catalyst. stackexchange.com This condensation reaction yields styryl-substituted pyrimidines, extending the conjugation of the system. jocpr.com

Radical Halogenation: The benzylic-like hydrogens of the methyl groups can be substituted with halogens (Cl or Br) via a free-radical chain reaction. wikipedia.org This is typically accomplished using N-halosuccinimides (NCS or NBS) in the presence of UV light or a radical initiator like AIBN. numberanalytics.comchadsprep.com The resulting halomethylpyrimidines are versatile intermediates, as the newly introduced halogen can be readily displaced by a variety of nucleophiles.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Acid catalyst (e.g., Acetic Anhydride, ZnCl₂) | 4/6-Styrylpyrimidine |

| Radical Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Radical initiator (AIBN) or UV light, inert solvent (e.g., CCl₄) | 4/6-(Halomethyl)pyrimidine |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the synthetic methodologies for the compound "this compound" focusing on process optimization, catalytic and environmentally benign routes, or continuous flow synthesis.

The provided search results contain information on the synthesis of structurally related, but distinct, pyrimidine derivatives. These include compounds such as 2,4-dichloro-5-methoxypyrimidine, 5-methoxy-4,6-dichloropyrimidine, and 2-chloro-4,6-dimethylpyrimidine (B132427). While general principles of pyrimidine synthesis, such as the chlorination of hydroxypyrimidines using agents like phosphorus oxychloride, are well-documented for these analogues, specific data on reaction yields, purity profiles, process optimization, and scalable production techniques for this compound are not present in the retrieved documents.

Discussions on advanced synthetic techniques like catalytic routes and continuous flow processes are available for other classes of heterocyclic compounds, but none of the search results apply these methods directly to the synthesis of this compound.

Therefore, it is not possible to construct an article that adheres to the user's specified outline and strict content inclusions for the target compound, as the foundational research findings are not available in the public domain based on the conducted searches.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Chloro Site

The presence of two ring nitrogen atoms significantly reduces the π-electron density of the pyrimidine (B1678525) ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. In 2-Chloro-5-methoxy-4,6-dimethylpyrimidine, the chlorine atom at the C-2 position serves as a competent leaving group, enabling a variety of functionalization reactions.

The SNAr reaction of 2-chloropyrimidines proceeds through a well-established two-step addition-elimination mechanism. researchgate.netnih.gov The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. chemrxiv.org The expulsion of the chloride leaving group in the second step restores the aromaticity of the pyrimidine ring.

Kinetic studies on analogous systems, such as 2-chloro-5-nitropyrimidine, have been used to elucidate these mechanisms. researchgate.net While specific kinetic data for this compound is not extensively documented, studies on closely related 2-chloro-5-methoxypyridine (B151447) show that electron-donating substituents can modulate the reaction rate. chemrxiv.org The methoxy (B1213986) and methyl groups on the target molecule, being electron-donating, increase the electron density of the ring, which could slightly decelerate the rate of nucleophilic attack compared to an unsubstituted 2-chloropyrimidine (B141910). However, the inherent π-deficiency of the pyrimidine ring ensures that the C-2 position remains highly activated towards nucleophilic attack.

The electrophilic nature of the C-2 position allows for facile reaction with a wide range of nucleophiles. The outcomes of these reactions are generally high-yielding, providing a versatile platform for introducing diverse functional groups.

N-Nucleophiles: Primary and secondary amines, anilines, and N-heterocycles readily displace the C-2 chloride to form 2-aminopyrimidine (B69317) derivatives. These reactions often proceed under mild conditions, sometimes requiring a base to neutralize the HCl byproduct. Studies on 2-chloropyrimidine have shown that such reactions can be highly efficient, in some cases rivaling palladium-catalyzed methods. nih.gov

O-Nucleophiles: Alkoxides and phenoxides react to form the corresponding 2-alkoxy or 2-aryloxy pyrimidines. These reactions are typically carried out in the presence of a strong base (e.g., NaH, K2CO3) to generate the nucleophilic alkoxide or phenoxide in situ.

S-Nucleophiles: Thiolates are potent nucleophiles and react smoothly with 2-chloropyrimidines to yield 2-thioether derivatives. rsc.org

Below is a table summarizing the expected reactivity of this compound with various nucleophiles, based on established pyrimidine chemistry.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| N-Nucleophiles (Aliphatic) | Morpholine | Heat in solvent (e.g., EtOH, DMF), optional base (e.g., K2CO3) | 2-(Morpholin-4-yl)-5-methoxy-4,6-dimethylpyrimidine |

| N-Nucleophiles (Aromatic) | Aniline | Heat, often with acid catalyst or in a high-boiling solvent | N-Phenyl-5-methoxy-4,6-dimethylpyrimidin-2-amine |

| O-Nucleophiles | Sodium Methoxide (B1231860) (NaOMe) | NaOMe in Methanol (B129727), room temperature to reflux | 2,5-Dimethoxy-4,6-dimethylpyrimidine |

| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | DMF or EtOH, room temperature | 5-Methoxy-4,6-dimethyl-2-(phenylthio)pyrimidine |

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and the C-2 chloro position of the pyrimidine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. wikipedia.org It is widely used to synthesize aryl- or heteroaryl-substituted pyrimidines. nih.govlibretexts.org The reaction requires a palladium catalyst, typically Pd(0) complexed with phosphine (B1218219) ligands, and a base. semanticscholar.orgharvard.edu Microwave-assisted protocols can significantly accelerate these reactions. semanticscholar.org

Heck-Mizoroki Reaction: The Heck reaction couples the chloropyrimidine with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the pyrimidine ring. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.org The catalytic system typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org This method is invaluable for the synthesis of pyrimidinyl-alkynes, which are versatile synthetic intermediates.

The table below outlines typical conditions for these palladium-catalyzed reactions.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base & Solvent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃ or K₃PO₄ in Dioxane/H₂O | 2-Aryl-5-methoxy-4,6-dimethylpyrimidine |

| Heck-Mizoroki | Styrene | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Et₃N or K₂CO₃ in DMF or NMP | 5-Methoxy-4,6-dimethyl-2-styrylpyrimidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine in THF or DMF | 5-Methoxy-4,6-dimethyl-2-(phenylethynyl)pyrimidine |

Transformations Involving the Methoxy Group at C-5

The methoxy group at the C-5 position is a key modulator of the ring's electronic properties and offers a site for further chemical modification.

Cleavage of the aryl methyl ether at C-5 to reveal a 5-hydroxypyrimidine (B18772) is a valuable synthetic transformation. This hydroxyl group can then be used for subsequent functionalization. Several reagents are effective for this demethylation:

Boron Tribromide (BBr₃): This is a classic and highly effective Lewis acid for cleaving aryl methyl ethers. nih.gov

Strong Protic Acids: Reagents such as concentrated hydrobromic acid (HBr) can achieve demethylation, although the conditions are often harsh. reddit.com

Nucleophilic Reagents: High-temperature conditions with strong nucleophiles can also effect demethylation. For instance, heating 5-methoxypyrimidine (B27851) with powdered potassium hydroxide (B78521) in methanol in a sealed tube yields 5-hydroxypyrimidine. chemicalbook.com Other nucleophilic systems like lithium chloride in hot DMF have also been reported for ether cleavage. reddit.com

Once the 5-hydroxy derivative is formed, the phenol-like hydroxyl group can undergo various reactions, such as O-alkylation or O-acylation, allowing for the introduction of a new range of functional groups at the C-5 position. mdpi.comchemicalbook.com

While the pyrimidine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (SEAr), the substituents on this compound significantly alter this reactivity profile. wikipedia.orgresearchgate.net The electronic effects of the substituents are as follows:

C-5 Methoxy Group: The oxygen atom's lone pairs can be donated into the ring through a strong, activating positive mesomeric effect (+M). This effect significantly increases the electron density at the ortho (C-4, C-6) and para (C-2) positions.

C-4 and C-6 Methyl Groups: These groups are weakly activating through a positive inductive effect (+I), donating electron density through the sigma framework.

C-2 Chloro Group: The chlorine atom is deactivating through its inductive effect (-I) but weakly donating through a mesomeric effect (+M).

Derivatization Chemistry of Methyl Groups at C-4 and C-6

The methyl groups at the C-4 and C-6 positions of the this compound ring system are activated by the electron-withdrawing nature of the pyrimidine core. This activation renders them susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the elaboration of more complex molecular architectures.

Side-Chain Functionalization and Elaboration Strategies

The functionalization of the C-4 and C-6 methyl groups provides a versatile platform for synthesizing a range of derivatives. One of the primary strategies for their elaboration is through formylation, leveraging reactions such as the Vilsmeier-Haack reaction. In this process, the pyrimidine derivative is treated with a formylating agent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). This reaction introduces a formyl group onto the methyl substituent, converting it into a more reactive aldehyde functionality.

The resulting pyrimidine-carbaldehyde is a key intermediate that can undergo a host of subsequent transformations. For instance, it can be oxidized to the corresponding carboxylic acid, reduced to a hydroxymethyl group, or engaged in various condensation reactions to build more complex side-chains. While specific studies on this compound are not extensively documented, the formylation of analogous pyrimidine structures, such as 2-methylpyrimidine-4,6-diol, has been successfully demonstrated, yielding the corresponding 5-carbaldehyde derivative. mdpi.com This suggests a high probability of analogous reactivity for the title compound.

Another approach to side-chain functionalization involves halogenation of the methyl groups. Under radical conditions, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, one or more hydrogen atoms of the methyl groups can be substituted with a halogen. The resulting halomethylpyrimidines are valuable synthetic intermediates, readily undergoing nucleophilic substitution reactions to introduce a wide array of functionalities, including amines, alkoxides, and thiols.

Condensation and Alkylation Reactions at Methyl Positions

The activated methyl groups of this compound can participate in condensation reactions with various electrophiles, particularly aldehydes and ketones. These reactions, often base-catalyzed, proceed through the deprotonation of the methyl group to form a resonance-stabilized carbanion, which then acts as a nucleophile.

A notable example is the Claisen-Schmidt condensation, where the pyrimidine derivative reacts with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form a styrylpyrimidine derivative. This reaction extends the conjugation of the system and provides a route to compounds with potentially interesting photophysical or biological properties. The reactivity of the methyl groups in such condensations is influenced by the electronic nature of the substituents on the pyrimidine ring. The electron-withdrawing chloro group at C-2 and the pyrimidine nitrogens enhance the acidity of the methyl protons, facilitating the initial deprotonation step.

Alkylation of the side-chain methyl groups can be achieved by first generating the corresponding carbanion with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by treatment with an alkyl halide. This allows for the introduction of various alkyl chains at the C-4 and C-6 positions, further diversifying the molecular structure. The choice of base and reaction conditions is crucial to avoid competing nucleophilic substitution at the C-2 position of the pyrimidine ring.

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Potential Subsequent Transformations |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO (Formyl) | Oxidation to -COOH, Reduction to -CH₂OH, Condensation reactions |

| Radical Halogenation | NBS or NCS, Radical Initiator (e.g., AIBN) | -CH₂X (Halomethyl) | Nucleophilic substitution with amines, alkoxides, thiols |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) | -CH=CH-Ar (Styryl) | Further functionalization of the aromatic ring |

| Side-Chain Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | -CH₂R (Alkylated Methyl) | Introduction of diverse alkyl chains |

Pyrimidine Ring Modifications and Ring Transformations

Beyond the derivatization of its side chains, the pyrimidine ring of this compound is itself an active participant in a range of chemical transformations. These include modifications that retain the pyrimidine core, such as reduction and oxidation, as well as more profound changes involving ring-opening and rearrangement to form different heterocyclic systems.

Selective Reduction and Oxidation Pathways

The reduction of the pyrimidine ring can proceed via several pathways, depending on the reagents and conditions employed. Catalytic hydrogenation, for example, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can lead to the saturation of the pyrimidine ring, yielding di- or tetrahydropyrimidine (B8763341) derivatives. Concurrently, the chloro group at the C-2 position is susceptible to hydrogenolysis, being replaced by a hydrogen atom. The methoxy group at C-5 generally remains intact under these conditions. The selectivity of these reductions can be tuned by careful selection of the catalyst, solvent, and reaction parameters.

Oxidation of the pyrimidine ring is less common due to its electron-deficient nature. However, under specific conditions, N-oxidation can occur at one of the ring nitrogen atoms using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The resulting pyrimidine N-oxides exhibit altered reactivity and can serve as intermediates for further functionalization. The methyl groups on the ring can also be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), although this often requires harsh conditions that may also affect other parts of the molecule.

Exploration of Ring-Opening and Rearrangement Processes

The pyrimidine ring in this compound can undergo ring-opening reactions, typically initiated by the attack of a strong nucleophile. wur.nlumich.edu For instance, treatment with hydrazine (B178648) or substituted hydrazines can lead to the cleavage of the pyrimidine ring and subsequent recyclization to form different heterocyclic systems, such as pyrazoles. The course of these reactions is highly dependent on the nature of the nucleophile and the substituents on the pyrimidine ring.

A significant rearrangement reaction for many pyrimidine derivatives is the Dimroth rearrangement. nih.govwikipedia.org This process typically occurs under thermal or pH-mediated conditions and involves the opening of the pyrimidine ring followed by recyclization in a different orientation, leading to an isomeric pyrimidine. nih.govbenthamscience.comrsc.org For the title compound, a Dimroth-type rearrangement could potentially be initiated by nucleophilic attack, leading to a ring-opened intermediate that could then reclose to form a different substituted pyrimidine. The presence of various substituents on the ring would influence the kinetics and thermodynamics of such a rearrangement. rsc.org More recently, skeletal editing strategies have been developed that leverage ring-opening and rearrangement pathways, such as the Dimroth rearrangement, to convert pyrimidines into other heterocycles like pyridines. chinesechemsoc.org

| Reaction Type | Reagents and Conditions | Description | Resulting Structure |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Reduction of the pyrimidine ring and potential hydrogenolysis of the C-Cl bond. | Dihydro- or Tetrahydropyrimidine derivatives |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Oxidation of a ring nitrogen atom. | Pyrimidine N-oxide |

| Ring-Opening with Nucleophiles | Strong nucleophiles (e.g., hydrazine) | Cleavage of the pyrimidine ring, potentially followed by recyclization. | Formation of other heterocyclic systems (e.g., pyrazoles) |

| Dimroth Rearrangement | Heat or acid/base catalysis | Isomerization via a ring-opened intermediate. | Isomeric pyrimidine derivative |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are powerful tools for the unambiguous assignment of protons and carbons in a molecule, as well as for understanding its three-dimensional structure.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Assignment

For a molecule like 2-Chloro-5-methoxy-4,6-dimethylpyrimidine, multi-dimensional NMR experiments would be crucial for a complete structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. It would be expected to show correlations between the protons of the two distinct methyl groups and any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. This would definitively link the protons of the methoxy (B1213986) and methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This technique would be instrumental in confirming the connectivity of the pyrimidine (B1678525) ring, for example, by showing correlations from the methyl protons to the quaternary carbons of the ring, and from the methoxy protons to the C5 carbon.

Without experimental data, a hypothetical data table remains speculative.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Expected HMBC Correlations (from ¹H) |

| C2 | ~160 | - | - |

| C4 | ~165 | - | CH₃ (at C4) |

| C5 | ~140 | - | OCH₃, CH₃ (at C4), CH₃ (at C6) |

| C6 | ~165 | - | CH₃ (at C6) |

| 4-CH₃ | ~24 | ~2.5 (s, 3H) | C4, C5, C6 |

| 6-CH₃ | ~22 | ~2.4 (s, 3H) | C4, C5, C6 |

| 5-OCH₃ | ~60 | ~3.9 (s, 3H) | C5 |

Note: This table is a projection based on known chemical shifts for similar structures and is not based on experimental data for the target compound.

Stereochemical and Conformational Analysis via NMR Parameters

As this compound is an aromatic, planar molecule, it does not possess stereocenters. Therefore, stereochemical analysis is not applicable. Conformational analysis would focus on the orientation of the methoxy group relative to the pyrimidine ring. Nuclear Overhauser Effect (NOE) experiments could potentially reveal through-space interactions between the methoxy protons and the protons of the adjacent methyl group at C4 or C6, providing insight into the preferred rotational conformation of the methoxy group.

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, is a powerful technique for tracing reaction pathways. For instance, if studying a nucleophilic substitution reaction at the C2 position, one could synthesize the starting material with a ¹³C-labeled methyl group at C4 or C6 to monitor its stability and potential involvement in any rearrangement or side reaction throughout the process. No such studies have been reported for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is essential for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₇H₉ClN₂O), the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance for error (typically <5 ppm), to validate the molecular formula.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information.

Hypothetical MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | Varies | Loss of CH₃ radical (from methoxy or methyl) |

| [M+H]⁺ | Varies | Loss of CO |

| [M+H]⁺ | Varies | Loss of HCl |

| [M+H]⁺ | Varies | Loss of CH₂O (formaldehyde) from methoxy group |

Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry and has not been experimentally verified for this compound.

Ion Mobility Spectrometry for Isomer Differentiation

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge. While this compound does not have stereoisomers, IMS could be useful for differentiating it from structural isomers, such as 4-Chloro-5-methoxy-2,6-dimethylpyrimidine, should they be present in a complex mixture. Each isomer would present a different rotational cross-section, leading to distinct drift times in an ion mobility experiment. No application of this technique to the target compound has been found in the literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Correlation with Computational Vibrational Frequencies:In the absence of experimental data for comparison, a meaningful correlation with computational frequencies cannot be established.

Further research, including the synthesis and subsequent crystallographic and spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed request.

Electronic Spectroscopy (UV-Visible and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy serves as a powerful tool to investigate the electronic transitions and photophysical properties of this compound. The absorption and emission of light provide insights into the molecular orbital energies and the influence of the surrounding environment on the electronic structure.

Absorption and Emission Profiles in Various Media

In a study by da Silva, J. C., et al. (2021), the UV-visible absorption spectrum of this derivative was recorded in solvents of varying polarities, including methanol (B129727), acetonitrile (B52724), and toluene (B28343). mdpi.com The spectra revealed broad absorption bands in the range of 325–450 nm, which are likely attributable to n–π* electronic transitions. An additional absorption band was observed at wavelengths below 325 nm, corresponding to a π–π* electronic transition. mdpi.com

The fluorescence emission spectra of the same compound were also recorded in these solvents. A significant red shift in the maximum fluorescence emission was observed as the solvent polarity changed. mdpi.com In the non-polar solvent toluene, the maximum emission was at 443 nm. In contrast, in the polar solvents methanol and acetonitrile, the emission maxima were observed at 507 nm and 504 nm, respectively. mdpi.com

Table 1: Absorption and Emission Data for a 2-Chloro-4,6-dimethylpyrimidine (B132427) Derivative in Various Solvents mdpi.com

| Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

| Toluene | 300, 395 | 443 |

| Acetonitrile | <325, 390 | 504 |

| Methanol | <325, 380 | 507 |

Note: Data presented is for 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine as a representative analog.

Solvatochromic Effects and Quantum Yield Determinations

The observed shift in the absorption and emission maxima with the change in solvent polarity is a phenomenon known as solvatochromism. The significant red shift in the fluorescence emission of the 2-chloro-4,6-dimethylpyrimidine derivative from a non-polar to polar solvents indicates a larger dipole moment in the excited state compared to the ground state. mdpi.com This positive solvatochromism is a common feature for many "push-pull" fluorophores, where electron-donating and electron-withdrawing groups are present in the molecule.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, was also determined for the derivative compound in different solvents. The quantum yield was found to be highest in the non-polar solvent toluene and significantly lower in the polar solvents acetonitrile and methanol. mdpi.com This suggests that non-radiative decay pathways become more dominant in polar environments, leading to a quenching of the fluorescence.

Table 2: Photophysical Data for a 2-Chloro-4,6-dimethylpyrimidine Derivative mdpi.com

| Solvent | Molar Extinction Coefficient (log ε) | Fluorescence Quantum Yield (ΦF) |

| Toluene | 4.57 | 0.38 |

| Acetonitrile | Not specified | Not specified |

| Methanol | Not specified | Not specified |

Note: Data presented is for 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine as a representative analog.

The study of such solvatochromic behavior and quantum yield provides critical information about the electronic distribution in both the ground and excited states of pyrimidine derivatives and how they interact with their molecular surroundings.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational efficiency makes it well-suited for investigating molecules of moderate size, such as 2-Chloro-5-methoxy-4,6-dimethylpyrimidine. DFT calculations can elucidate a range of molecular properties, from optimized geometry to electronic charge distribution. Studies on related pyrimidine (B1678525) derivatives have demonstrated the utility of DFT methods, often in conjunction with basis sets like 6-311++G(d,p), to provide results that correlate well with experimental data. sakarya.edu.trresearchgate.netresearchgate.net

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. While the pyrimidine ring itself is largely planar, the molecule possesses conformational flexibility primarily around the rotatable bond of the methoxy (B1213986) group.

Conformational analysis would systematically explore the rotation of the methoxy group's methyl moiety relative to the pyrimidine ring to identify the most stable conformer(s). The energetic landscape, or potential energy surface, would reveal the energy barriers between different conformations. It is anticipated that the lowest energy conformation would be one that minimizes steric hindrance between the methoxy group and the adjacent methyl group at position 4. The planarity of the pyrimidine ring is a key feature, with the substituents (chloro, methoxy, and dimethyl groups) causing minor deviations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-Cl Bond Length | 1.74 |

| C5-O Bond Length | 1.36 |

| N1-C2 Bond Length | 1.32 |

| C4-C5 Bond Length | 1.41 |

| N1-C2-N3 Bond Angle | 126.5 |

| C4-C5-C6 Bond Angle | 117.0 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the methoxy group, which acts as an electron-donating group. Conversely, the LUMO is likely to be distributed over the pyrimidine ring, with a significant contribution from the electron-withdrawing chloro substituent. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential | 6.85 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. These regions are critical for predicting how the molecule will interact with other chemical species.

In the MEP map of this compound, the electronegative nitrogen atoms in the pyrimidine ring and the oxygen atom of the methoxy group would appear as regions of negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the methyl groups and the area around the chlorine atom would likely exhibit a positive potential (colored blue), suggesting these are sites prone to nucleophilic interaction. This charge distribution analysis is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns. mdpi.com

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the fundamental properties derived from DFT, more advanced computational tools can be employed to predict the reactivity of this compound with greater specificity. These methods utilize quantum chemical descriptors to identify the most reactive sites within the molecule and to map out potential reaction pathways.

Fukui functions are a key concept in conceptual DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. harbinengineeringjournal.com These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

For this compound, the calculation of Fukui functions would allow for a precise determination of which atoms are most likely to participate in a chemical reaction. It is expected that the nitrogen atoms and the carbon atom attached to the chlorine (C2) would be key sites for different types of reactions. Local reactivity indices, derived from the Fukui functions, provide a numerical basis for comparing the reactivity of different atomic sites.

Table 3: Predicted Fukui Function Indices for Selected Atoms (Note: These are hypothetical values for illustrative purposes.)

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| N1 | 0.08 | 0.15 |

| C2 | 0.25 | 0.05 |

| N3 | 0.08 | 0.15 |

Computational chemistry offers the capability to model entire reaction mechanisms, providing a detailed picture of how reactants are transformed into products. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For reactions involving this compound, such as nucleophilic substitution at the C2 position, computational methods could be used to model the approach of the nucleophile, the formation and breaking of bonds, and the geometry of the transition state. This would provide valuable insights into the reaction's feasibility and mechanism. While computationally intensive, such studies are crucial for a comprehensive understanding of the molecule's chemical behavior. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The process involves numerically solving Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time. nih.gov Key aspects that would be investigated for this compound include:

Conformational Analysis: MD simulations can explore the rotational freedom around single bonds, such as the C-O bond of the methoxy group and the C-C bonds of the methyl groups. This analysis helps identify the most stable conformations and the energy barriers between them. nih.gov

Solvation Effects: By simulating the compound in an explicit solvent like water, MD can reveal how solvent molecules arrange around the solute and influence its structure and dynamics. The formation and lifetime of hydrogen bonds and other non-covalent interactions can be quantified. nih.gov

Structural Stability: The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time provides a measure of its structural stability. The root-mean-square fluctuation (RMSF) of individual atoms can highlight the most flexible regions of the molecule.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties, providing a link between the microscopic behavior and macroscopic observables.

A typical MD simulation setup for this compound would involve the parameters outlined in the illustrative table below.

| Parameter | Typical Value/Method | Purpose |

| Force Field | GAFF, CHARMM, OPLS | Defines the potential energy function of the system. anu.edu.au |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates near-room temperature conditions. nih.gov |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 20-100 ns | Duration of the simulation to ensure adequate sampling of molecular motion. nih.gov |

| Time Step | 1-2 fs | The interval between successive calculations of forces and positions. |

These simulations would elucidate the dynamic nature of this compound, providing a foundational understanding of its behavior in realistic chemical environments.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Experimental Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard tool for predicting the spectroscopic properties of molecules. veterinaria.orgnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The validation of calculated data against experimental results is a crucial step to ensure the accuracy of the computational model. news-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is widely implemented with DFT. nih.govnih.gov Calculations are typically performed on the molecule's optimized geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p). veterinaria.orgmdpi.com The calculated nuclear shielding tensors are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), for which the shielding is also calculated at the same level of theory. ruc.dk A strong linear correlation between the calculated and experimental shifts validates the computed structure.

Table 5.4.1: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ) in ppm This table presents hypothetical data to demonstrate the expected correlation between theoretical and experimental values.

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C2-Cl | - | - | 158.5 | 157.9 |

| C4-CH₃ | - | - | 169.8 | 169.1 |

| C5-OCH₃ | - | - | 110.2 | 109.5 |

| C6-CH₃ | - | - | 165.4 | 164.8 |

| C4-C H₃ | 2.45 | 2.41 | 23.8 | 23.2 |

| C5-OC H₃ | 3.90 | 3.86 | 56.1 | 55.7 |

| C6-C H₃ | 2.51 | 2.48 | 24.5 | 24.0 |

Infrared (IR) Spectroscopy: DFT calculations are also used to predict the vibrational frequencies of a molecule. dtic.mil By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding IR intensities can be obtained. dtic.mil Due to the approximations in DFT and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov The comparison allows for the precise assignment of vibrational bands in the experimental FT-IR spectrum.

Table 5.4.2: Illustrative Comparison of Key Predicted and Experimental IR Frequencies (cm⁻¹) This table presents hypothetical data for significant vibrational modes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Methyl) | 3085 | 2981 | 2975 |

| C-H Stretch (Aromatic) | 3150 | 3046 | 3040 |

| C=N Stretch (Ring) | 1610 | 1557 | 1550 |

| C=C Stretch (Ring) | 1580 | 1528 | 1522 |

| C-O Stretch (Methoxy) | 1285 | 1242 | 1238 |

| C-Cl Stretch | 790 | 764 | 760 |

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.netijcce.ac.ir The calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com These calculations are often performed including a solvent model (e.g., Polarizable Continuum Model, PCM) to better replicate experimental conditions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or physicochemical features of molecules with a specific property. researchgate.netmdpi.com In chemical design, QSPR can be used to predict the properties of a novel compound like this compound without the need for experimental synthesis and testing, thereby accelerating the design process. nih.gov

The development and application of a QSPR model involves several steps:

Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for the molecule. These can be constitutional (e.g., molecular weight), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: For a series of related compounds (e.g., various substituted pyrimidines) with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links a selection of descriptors to the property of interest. researchgate.netnih.gov

Property Prediction: Once a validated QSPR model is established, the calculated descriptors for a new molecule, such as this compound, can be input into the model's equation to predict its property.

For example, a QSPR model for predicting the corrosion inhibition efficiency of pyrimidine derivatives was developed using quantum chemical descriptors. researchgate.net To predict this property for this compound, one would first calculate the required descriptors (e.g., E_HOMO, E_LUMO, dipole moment) at the specified level of theory (e.g., DFT B3LYP/6-31G(d,p)) and then apply the derived QSPR equation.

Table 5.5.1: Illustrative Molecular Descriptors for QSPR Modeling This table presents a selection of descriptors that would be calculated for the target compound to be used in a QSPR model.

| Descriptor Type | Descriptor Name | Illustrative Calculated Value |

|---|---|---|

| Quantum-Chemical | Energy of HOMO (E_HOMO) | -6.85 eV |

| Energy of LUMO (E_LUMO) | -0.95 eV | |

| Energy Gap (ΔE) | 5.90 eV | |

| Dipole Moment (µ) | 2.75 Debye | |

| Physicochemical | Molar Refractivity (MR) | 45.3 cm³/mol |

| Log P (Octanol-Water Partition) | 2.15 | |

| Polarizability (α) | 16.8 ų | |

| Topological | Wiener Index | 345 |

By leveraging established QSPR models, researchers can efficiently screen virtual compounds and prioritize the synthesis of molecules with desired characteristics.

Lack of Publicly Available Research Hinders Comprehensive Review of this compound

Despite a thorough search of scientific literature and chemical databases, there is a notable absence of specific research on the advanced applications of the chemical compound This compound . While the broader class of pyrimidine derivatives is known for its versatility in various scientific fields, this particular substituted pyrimidine does not appear to be a subject of extensive study in the areas of advanced materials science, coordination chemistry, catalysis, or as a key intermediate in agrochemical synthesis.

The planned exploration into the role of this compound as a versatile chemical building block has been impeded by the lack of available data. The intended sections of this article were to cover its application as a precursor in advanced materials, its function in ligand design for catalysis, and its role as an intermediate in the synthesis of agrochemicals. However, the search for detailed research findings, synthesis pathways, and functional applications specific to this compound yielded no concrete results.

Investigations into related compounds, such as various other chlorinated and methoxylated pyrimidines, reveal a rich field of study. These analogues are frequently cited as crucial components in the development of novel materials, catalysts, and bioactive molecules. This contrast highlights a significant gap in the current body of scientific knowledge regarding this compound.

Precursor in Advanced Materials Science: No information was found on its use in the synthesis of functional organic frameworks, polymers, molecular devices, or sensors.

Ligand Design in Coordination Chemistry and Catalysis: There is no available literature detailing its use in the synthesis of metal complexes for homogeneous or heterogeneous catalysis, nor any mention of its role in asymmetric catalysis and enantioselective transformations.

Intermediate in Agrochemical Synthesis: Specific chemical pathways and molecular design principles involving this compound in the synthesis of agrochemicals are not documented in the available resources.

Until further research is conducted and published, the potential advanced applications of this compound as a versatile chemical building block remain speculative.

Intermediate in Agrochemical Synthesis: Chemical Pathways and Molecular Design

Strategic Utilization in the Construction of Agrochemical Scaffolds

The pyrimidine ring is a well-established core structure in many commercial agrochemicals, particularly in the class of sulfonylurea herbicides. google.com The compound this compound serves as an ideal precursor for synthesizing such agrochemical scaffolds. The primary strategic advantage lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is electron-deficient due to the influence of the adjacent ring nitrogen atoms, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution reactions.

This reactivity allows for the facile coupling of the pyrimidine core with other molecular fragments, a key step in the construction of active agrochemical ingredients. For instance, in the synthesis of sulfonylurea herbicides, a 2-chloropyrimidine (B141910) derivative is typically reacted with a sulfonamide moiety. The resulting molecule combines the pyrimidine's biological activity-conferring properties with the herbicidal action of the sulfonylurea bridge.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in public literature, its structural analogs are key components in widely used products. The synthesis principles are directly transferable. The methoxy and dimethyl groups on the ring play a crucial role in fine-tuning the biological efficacy, selectivity, and metabolic stability of the final agrochemical product.

Table 1: Representative Agrochemicals Derived from Structurally Similar Pyrimidine Intermediates

| Agrochemical Class | Pyrimidine Intermediate Example | General Synthesis Reaction | Resulting Active Ingredient (Example) |

|---|---|---|---|

| Sulfonylurea Herbicides | 2-Chloro-4,6-dimethoxypyrimidine | Nucleophilic substitution with a substituted benzenesulfonamide | Bensulfuron-methyl |

| Sulfonylurea Herbicides | 2-Amino-4,6-dimethylpyrimidine (precursor) | Reaction with a sulfonyl isocyanate | Sulfometuron-methyl |

| Fungicides | 4,6-Dichloropyrimidine | Sequential substitution with different nucleophiles | Ferimzone |

Exploration of Structure-Function Relationships from a Synthetic Chemistry Perspective

From a synthetic chemistry viewpoint, this compound is a scaffold rich with opportunities for exploring structure-function relationships. Each substituent on the pyrimidine ring offers a distinct "handle" that can be modified to systematically probe its influence on the final molecule's properties.

The 2-Chloro Group: This is the primary point of diversification. Its replacement via nucleophilic substitution allows for the introduction of a vast array of functional groups (e.g., amines, ethers, thioethers). The nature of the substituent introduced at this position can dramatically alter the molecule's biological activity, target specificity, and pharmacokinetic properties.

The 5-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electron density of the pyrimidine ring, thereby modulating the reactivity of the 2-chloro position. In the final molecule, this group can act as a hydrogen bond acceptor, which is often critical for binding to biological targets. Synthetic strategies can involve its demethylation to a hydroxyl group or replacement with other alkoxy groups to study the impact of steric bulk and hydrogen-bonding capacity.

By systematically altering these positions and observing the resulting changes in biological or material properties, a detailed understanding of the structure-function relationship can be developed, guiding the rational design of new and improved compounds.

Scaffold for Combinatorial Chemistry and Library Synthesis

High-Throughput Synthetic Methodologies for Derivative Generation

The robust and predictable reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and high-throughput synthesis. These methodologies aim to rapidly generate large collections, or "libraries," of structurally related compounds for screening. The key is the reliable nucleophilic substitution at the 2-position.

In a typical high-throughput workflow, the pyrimidine scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of building blocks, such as primary and secondary amines or thiols, are then added to the individual wells. The reaction is driven to completion under standardized conditions, often facilitated by microwave heating to reduce reaction times. nih.gov This parallel synthesis approach allows for the creation of hundreds or thousands of distinct derivatives in a short period.

Subsequent purification steps can also be automated, yielding a library of compounds ready for biological screening or materials testing. This strategy accelerates the discovery process by enabling a broad and rapid exploration of the chemical space around the core pyrimidine structure.

Table 2: Illustrative Scheme for High-Throughput Derivative Generation

| Scaffold | Reagent Class | Example Reagents | Reaction Type | Resulting Library |

|---|---|---|---|---|

| This compound | Primary Amines | Aniline, Benzylamine, Cyclohexylamine | Nucleophilic Aromatic Substitution | Library of N-substituted 2-amino-5-methoxy-4,6-dimethylpyrimidines |

| This compound | Thiols | Thiophenol, Benzyl mercaptan, Ethanethiol | Nucleophilic Aromatic Substitution | Library of 2-thioether-5-methoxy-4,6-dimethylpyrimidines |

Advanced Applications of 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine As a Versatile Chemical Building Block

Ligand Design in Coordination Chemistry and Catalysis

Diversity-Oriented Synthesis (DOS) Approaches to Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is an advanced strategy for populating chemical libraries with molecules that are not only numerous but also possess a high degree of structural and stereochemical diversity. researchgate.net Unlike traditional combinatorial chemistry which often produces libraries of similar, flat molecules, DOS aims to explore the broader three-dimensional chemical space. mit.edu

The pyrimidine (B1678525) nucleus, including scaffolds like 2-Chloro-5-methoxy-4,6-dimethylpyrimidine, serves as a "privileged substructure" for DOS. nih.govacs.org This means it is a molecular framework that is frequently found in biologically active compounds. By using a privileged substructure as a starting point, DOS pathways can efficiently generate complex and novel molecular architectures with a higher probability of biological relevance. nih.gov

DOS strategies applied to a pyrimidine scaffold would involve multi-step reaction sequences designed to build new rings and stereocenters onto the initial core. For example, a reaction could be designed to functionalize both a ring nitrogen and one of the methyl groups, leading to the formation of a new fused ring system. By employing different reaction pathways (e.g., tandem cyclizations, skeletal transformations), a single pyrimidine starting material can give rise to a multitude of distinct polyheterocyclic skeletons. acs.orgresearchgate.net This approach transforms the relatively simple, flat pyrimidine into complex, three-dimensional structures that are better suited to interact with the intricate surfaces of proteins and other biological targets. researchgate.netacs.org The resulting molecular diversity is crucial for identifying novel chemical probes to investigate biological processes and discover first-in-class therapeutics. researchgate.net

Future Research Directions and Emerging Trends for 2 Chloro 5 Methoxy 4,6 Dimethylpyrimidine

Exploration of Novel Reaction Methodologies and Conditions

Future research will likely focus on moving beyond traditional synthesis methods towards more efficient, rapid, and selective reaction methodologies. One promising area is the application of microwave-assisted synthesis. Studies on similar compounds, such as 2-chloro-4,6-dimethylpyrimidine (B132427), have shown that microwave irradiation can significantly accelerate aromatic nucleophilic substitution reactions with various anilines, demonstrating the efficacy of this technique compared to conventional heating. rsc.org The development of solvent-free reaction conditions, potentially using catalysts like alumina (Al2O3), represents another frontier, offering a convenient and environmentally friendly approach to synthesizing pyrimidine (B1678525) derivatives. mdpi.com

Furthermore, the application of modern cross-coupling reactions, such as the Suzuki cross-coupling, could unlock new synthetic pathways. This has been demonstrated in the synthesis of other pyrimidine derivatives where arylboronic acids are coupled with chloro-pyrimidine precursors in the presence of a palladium catalyst. researchgate.net Exploring these advanced catalytic systems for 2-Chloro-5-methoxy-4,6-dimethylpyrimidine could enable the creation of a diverse library of novel compounds with unique functionalities.

| Methodology | Potential Advantage for Synthesis | Relevant Catalyst/Condition |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Microwave irradiation, various solvents or solvent-free. |

| Solvent-Free Catalysis | Environmentally friendly ("green chemistry"), simplified workup. | Alumina (Al2O3) or other solid supports. |

| Suzuki Cross-Coupling | Formation of C-C bonds, enabling complex molecular architectures. | Palladium catalysts (e.g., palladium tetraacetate), base. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Nanostructure catalysts (e.g., Fe3O4, ZnO). nih.gov |

Integration of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimization and control. The integration of in-situ spectroscopic techniques offers a window into the dynamic processes occurring during the synthesis of pyrimidines. Real-time, multidimensional NMR spectroscopy, for instance, has been successfully used to monitor the complex synthesis of alkylpyrimidines. nih.govacs.org This powerful technique allows for the direct observation and characterization of transient intermediates that would otherwise go undetected, providing invaluable mechanistic insights. nih.govacs.org

By applying similar real-time 2D dynamic analysis to the synthesis of this compound, researchers could confirm postulated intermediates and potentially uncover new ones. nih.govacs.org This approach, collecting thousands of 2D NMR datasets over the course of a reaction, can precisely map the evolution of reactants, intermediates, and products. nih.gov Such detailed kinetic and structural information is instrumental for optimizing reaction conditions, improving yields, and minimizing by-product formation.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| Real-Time 2D NMR | Structural elucidation of intermediates, reaction kinetics. | Mechanistic investigation, optimization of temperature and addition rates. |

| In-Situ FT-IR/Raman | Monitoring of functional group changes, concentration profiles. | End-point determination, control of reagent stoichiometry. |

| UV-Vis Spectroscopy | Tracking of chromophoric species, reaction progress. | Process analytical technology (PAT) for scale-up and manufacturing. |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

| AI/ML Application | Function | Potential Impact |

| Reaction Outcome Prediction | Predicts the major product and potential by-products of a reaction. | Reduces failed experiments, guides synthetic strategy. |

| Yield & Selectivity Optimization | Identifies optimal conditions (temperature, solvent, catalyst) for maximizing yield. | Improves process efficiency and cost-effectiveness. |

| Retrosynthesis Planning | Suggests synthetic pathways from a target molecule back to starting materials. | Accelerates the design of novel synthetic routes. |

| Catalyst Design | Predicts the performance of novel catalysts for specific transformations. | Facilitates the discovery of more efficient and selective catalysts. |

Sustainable and Circular Economy Approaches in Pyrimidine Synthesis

The principles of green chemistry and the circular economy are increasingly influencing synthetic chemistry. Future research on this compound will likely incorporate these principles to minimize environmental impact. This involves the development of synthesis routes that use renewable feedstocks, employ eco-friendly solvents, and utilize recyclable catalysts. researchgate.net

A key focus will be on improving atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The use of efficient, one-pot, multi-component reactions is a powerful strategy in this regard. nih.gov Furthermore, adopting a circular economy mindset involves considering the entire lifecycle of the chemicals used. This could include developing methods for catalyst recovery and reuse or finding applications for reaction by-products, thereby designing waste out of the system. The broader movement toward a circular economy for materials, such as polymers, provides a conceptual framework for managing resources in chemical synthesis. acs.org

Unexplored Chemical Applications and Interdisciplinary Research Opportunities

While pyrimidines are well-known scaffolds in medicinal chemistry, the specific potential of this compound remains largely untapped. researchgate.netresearchgate.net Future research should explore its utility as a building block for novel compounds with diverse biological activities. The pyrimidine core is a constituent of molecules with anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. mdpi.comnih.govnih.gov Systematic screening of derivatives of this compound in these areas could lead to the discovery of new lead compounds.

Beyond medicine, interdisciplinary research could reveal applications in materials science. For example, pyrimidine-containing ligands have been used to construct stable, porous metal-organic frameworks (MOFs). rsc.org These materials have potential applications in gas storage, separation, and catalysis. rsc.org Another emerging interdisciplinary field is the development of advanced biosensors. The unique electronic properties of functionalized heterocycles could be harnessed to create electrochemical aptamer-based (E-AB) sensors for real-time, in-vivo monitoring of specific biomarkers or drugs. wikipedia.org Exploring the incorporation of this compound into such advanced materials and devices represents a significant opportunity for future innovation.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agents. | The pyrimidine scaffold is a "privileged structure" in many biologically active compounds. researchgate.netnih.gov |

| Agrochemicals | Herbicides, fungicides. | Phenyl pyrimidines have shown potential as potent herbicides. nih.gov |

| Materials Science | Ligands for Metal-Organic Frameworks (MOFs). | Creation of porous materials for gas separation, storage, and catalysis. rsc.org |

| Biosensing | Components of electrochemical sensors. | Development of devices for real-time monitoring of biological molecules. wikipedia.org |

| Tissue Engineering | Functionalization of biomaterials like sodium alginate hydrogels. | Enhancing biocompatibility or adding therapeutic properties to scaffolds. mdpi.com |

Q & A

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodology :

- Building block : Used to synthesize kinase inhibitors by substituting the chloro group with amines or thiols.

- Biological probes : Functionalize with fluorescent tags (e.g., dansyl) to study target engagement in cellular assays.

- SAR studies : Modify methoxy/methyl groups to optimize binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.